Cas no 2621936-65-8 (2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability under ambient conditions compared to boronic acids, facilitating handling and storage. The difluoromethoxy and fluorine substituents on the phenyl ring contribute to its utility in synthesizing fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals. The tetramethyl dioxaborolane moiety ensures improved solubility in organic solvents, enabling efficient reaction kinetics. This compound is particularly suitable for constructing complex, functionalized biaryl systems with high selectivity and yield, making it a preferred choice in medicinal chemistry and material science applications.
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2621936-65-8 structure
商品名:2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:2621936-65-8
MF:C13H16BF3O3
メガワット:288.070554733276
CID:5074481

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • インチ: 1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(15)10(8)18-11(16)17/h5-7,11H,1-4H3
    • InChIKey: QTPZAGNKFXQDIT-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1OC(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 336
  • トポロジー分子極性表面積: 27.7

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4757916-0.05g
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95.0%
0.05g
$86.0 2025-03-15
Enamine
EN300-4757916-0.1g
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95.0%
0.1g
$128.0 2025-03-15
Enamine
EN300-4757916-0.25g
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95.0%
0.25g
$183.0 2025-03-15
Enamine
EN300-4757916-5.0g
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95.0%
5.0g
$1320.0 2025-03-15
1PlusChem
1P022JJ1-10g
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95%
10g
$5527.00 2023-12-18
1PlusChem
1P022JJ1-500mg
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95%
500mg
$1055.00 2023-12-18
1PlusChem
1P022JJ1-50mg
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95%
50mg
$346.00 2023-12-18
Enamine
EN300-4757916-0.5g
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95.0%
0.5g
$288.0 2025-03-15
Aaron
AR022JRD-1g
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95%
1g
$525.00 2025-02-13
1PlusChem
1P022JJ1-2.5g
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2621936-65-8 95%
2.5g
$2552.00 2023-12-18

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Comprehensive Analysis of 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2621936-65-8)

The compound 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2621936-65-8) is a highly specialized boronic ester derivative that has garnered significant attention in modern organic synthesis and pharmaceutical research. As a member of the dioxaborolane family, this molecule exhibits unique reactivity patterns, making it invaluable for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in drug discovery and materials science. Its structural features, including the difluoromethoxy and fluorophenyl moieties, contribute to enhanced stability and selectivity in catalytic transformations.

Recent advancements in boron chemistry have highlighted the critical role of compounds like 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in addressing challenges related to biocompatible labeling and PET imaging probe development. Researchers are particularly interested in its potential for creating fluorine-containing bioactive molecules, which are increasingly prevalent in FDA-approved drugs due to their metabolic stability and membrane permeability. The tetramethyl-dioxaborolane scaffold also offers improved handling characteristics compared to traditional boronic acids, reducing decomposition risks during storage.

From an industrial perspective, the demand for high-purity boronic esters like CAS No. 2621936-65-8 has surged alongside the growth of targeted cancer therapies and kinase inhibitor development. Pharmaceutical companies frequently search for reliable suppliers of this compound, emphasizing specifications such as HPLC purity, residual solvent levels, and batch-to-batch consistency. Analytical techniques including 19F-NMR and mass spectrometry are routinely employed to verify the structural integrity of this material, given its importance as a building block for complex molecular architectures.

The synthetic versatility of 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends to agrochemical research, where fluorine-containing compounds demonstrate superior pest control efficacy. Environmental considerations have driven innovation in green chemistry applications of such reagents, with particular focus on catalyst recycling and atom economy in large-scale productions. The compound's stability under aqueous conditions makes it particularly attractive for bioconjugation strategies that are revolutionizing diagnostic assay development.

Emerging trends in preclinical drug development have identified CAS No. 2621936-65-8 as a key intermediate for proteolysis-targeting chimera (PROTAC) synthesis. Its ability to serve as a spherical linker between target proteins and E3 ligases has opened new avenues in degradation-based therapeutics. Furthermore, the orthogonal reactivity of its boronic ester group allows sequential functionalization in multicomponent reactions, a feature highly valued in combinatorial chemistry platforms.

Quality control protocols for 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involve rigorous testing for boroxine formation and hydrolytic stability, as these factors directly impact performance in sensitive coupling reactions. Storage recommendations often specify argon atmosphere and low-temperature conditions to maintain optimal reactivity. The compound's crystalline form has been characterized by X-ray diffraction, confirming the expected trigonal planar geometry around the boron center.

Academic and industrial laboratories frequently inquire about scalable synthetic routes to CAS No. 2621936-65-8, with particular interest in metal-free borylation methods that avoid precious metal catalysts. Recent publications have demonstrated successful approaches using temporary directing groups and photocatalytic activation, reflecting the compound's relevance in cutting-edge C-H functionalization methodologies. These developments align with growing demands for sustainable synthetic protocols in fine chemical production.

The structure-activity relationship studies involving this boronic ester have revealed fascinating insights into fluorine-fluorine interactions in medicinal chemistry. Researchers emphasize its utility for constructing meta-substituted arenes, a challenging transformation with significant implications for drug likeness optimization. Computational chemists have modeled the compound's molecular orbitals to predict its behavior in various transition states, supporting rational design of novel derivatives.

With the pharmaceutical industry's shift toward fragment-based drug discovery, 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a valuable chemical probe for protein surface mapping. Its balanced lipophilicity profile (predicted LogP ~2.8) and rotatable bond count make it suitable for lead compound development. Safety assessments indicate favorable in vitro toxicity profiles at typical working concentrations, though standard laboratory precautions for boronic acid derivatives remain recommended.

Future research directions for this compound class may explore its potential in covalent inhibitor design through boronate ester exchange mechanisms, particularly for serine protease targets. The unique electronic effects imparted by the difluoromethoxy group could enable novel modes of molecular recognition in biological systems. As next-generation sequencing technologies advance, derivatives of this boronic ester may find applications in nucleic acid modification and therapeutic oligonucleotide synthesis.

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